molecular formula C16H18N4O2 B15332019 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B15332019
M. Wt: 298.34 g/mol
InChI Key: FTKUWRJCAPRFDS-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrolo[2,3-d]pyrimidine core, which is a significant moiety in medicinal chemistry due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, the following steps are typically involved:

  • Formation of the pyrrolo[2,3-d]pyrimidine core: : This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

  • Introduction of the benzyloxypropyl group: : This is usually performed via alkylation reactions where the propyl chain is introduced using a suitable benzyl-protected alkyl halide.

  • Amino substitution: : The final step involves introducing the amino group at the 2-position through an amination reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic steps but on a larger scale. Optimized reaction conditions such as temperature, solvent, and catalyst choices play crucial roles in maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially modifying the benzyloxy group or the pyrimidine ring.

  • Reduction: : Reduction reactions might target the double bonds within the pyrrolo[2,3-d]pyrimidine system.

  • Substitution: : Various substituent groups can be introduced at different positions on the pyrrolo[2,3-d]pyrimidine core or the propyl chain.

Common Reagents and Conditions:
  • Oxidizing agents: : Examples include potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Commonly used reagents include lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: : Alkyl halides or aryl halides for nucleophilic substitution reactions.

Major Products Formed:
  • Oxidation products: : Oxidized derivatives of the benzyloxy group or ring modifications.

  • Reduction products: : Reduced derivatives, potentially leading to dihydro or tetrahydro compounds.

  • Substitution products: : Varied functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Synthetic Chemistry: : Used as an intermediate for the synthesis of more complex molecules.

Biology:
  • Biological Probes: : Employed in studies as a probe for understanding biological pathways.

Medicine:
  • Pharmacological Studies: : Investigated for its potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

Industry:
  • Material Science:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It binds to enzymes or receptors, altering their activity. The benzyloxypropyl group enhances its ability to penetrate biological membranes, improving efficacy.

Comparison with Similar Compounds

Unique Features:

  • The presence of the benzyloxypropyl group differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives.

  • Its specific substitution pattern enhances its biological activity and membrane permeability.

List of Similar Compounds:
  • 2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: : Lacks the benzyloxypropyl group.

  • 5-Propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: : Lacks the amino group and has a different propyl substitution.

This compound's unique structure and diverse reactivity make it a valuable subject of study across various scientific disciplines. Feel free to ask more about any specific section or delve deeper into any particular aspect!

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-5-(3-phenylmethoxypropyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H18N4O2/c17-16-19-14-13(15(21)20-16)12(9-18-14)7-4-8-22-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H4,17,18,19,20,21)

InChI Key

FTKUWRJCAPRFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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